SB-265610 - 211096-49-0

SB-265610

Catalog Number: EVT-282062
CAS Number: 211096-49-0
Molecular Formula: C14H9BrN6O
Molecular Weight: 357.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CXCR2 (IL-8RB) is a seven-transmembrane G protein-coupled receptor whose physiological ligands include IL-8 (CXCL8) and many other CXC chemokines involved in the trafficking and activation of inflammatory cells. It is involved in various inflammatory diseases, including chronic obstructive pulmonary disease, psoriasis, rheumatoid arthritis, and ulcerative colitis. SB 265610 is a nonpeptide, allosteric, inverse agonist of CXCR2 (Kd = 2.51 nM) that prevents receptor activation by binding to a region distinct from the agonist binding site. It does not bind to the related CXCR1 receptor. It has been shown to prevent neutrophil chemotaxis both in vitro and in a rat model of hyperoxia-induced lung injury.
SB-265610 is a potent CXCR2 antagonist that inhibits CINC-1-mediated but not C5a-mediated Ca2+ mobilization (IC50 values are 3.4 and 6800 nM respectively). It inhibits CINC-induced chemotaxis and attenuates neutrophil accumulation in inflammatory lung injury in vivo.
Synthesis Analysis

The synthesis of SB-265610 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of a substituted phenyl ring, which serves as a core structure for the compound.

Methods and Technical Details

  1. Starting Materials: The synthesis often starts with commercially available precursors such as substituted anilines or phenols.
  2. Reactions: Key reactions include:
    • N-alkylation: This step introduces alkyl chains to the nitrogen atom in the structure, enhancing the compound's pharmacological properties.
    • Cyclization: A cyclization reaction may be employed to form a bicyclic structure, which is crucial for receptor binding.
  3. Purification: The final product is typically purified through recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of SB-265610 can be described using its chemical formula and three-dimensional conformation. The compound is characterized by a complex arrangement that includes a bicyclic system and various functional groups contributing to its biological activity.

Structure and Data

  • Chemical Formula: C19H22N2O2
  • Molecular Weight: Approximately 310.39 g/mol
  • Structural Features:
    • A central bicyclic core that contributes to its interaction with serotonin receptors.
    • Multiple substituents that enhance lipophilicity and receptor affinity.

The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm conformation and stereochemistry.

Chemical Reactions Analysis

SB-265610 undergoes various chemical reactions that are essential for its synthesis and potential modifications for research purposes.

Reactions and Technical Details

  1. Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups.
  2. Oxidation: Oxidative reactions can modify the nitrogen or carbon atoms within the structure, potentially altering its pharmacological profile.
  3. Substitution Reactions: These reactions allow for the introduction of different functional groups, enabling structure-activity relationship studies.

Understanding these reactions is crucial for developing derivatives that may possess enhanced therapeutic effects or reduced side effects.

Mechanism of Action

The mechanism of action of SB-265610 primarily involves its antagonistic effects on serotonin receptors, particularly the 5-HT2A subtype.

Process and Data

  1. Receptor Binding: SB-265610 binds to the 5-HT2A receptor with high affinity, inhibiting serotonin from exerting its effects.
  2. Signal Transduction: By blocking this receptor, SB-265610 alters downstream signaling pathways associated with mood regulation and cognitive functions.
  3. Behavioral Effects: Preclinical studies have indicated that this compound may reduce anxiety-like behaviors in animal models, suggesting its potential efficacy in treating anxiety disorders.

Quantitative data from binding assays and behavioral studies provide insights into its potency and efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of SB-265610 are essential for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Understanding the pKa values helps predict its ionization state at physiological pH, influencing absorption and distribution.

Relevant data from solubility tests and stability assessments are crucial for formulation development.

Applications

SB-265610 has several scientific applications primarily focused on neuroscience research.

  1. Pharmacological Research: Investigated for its potential use in treating mood disorders such as depression and anxiety.
  2. Neuropharmacology Studies: Used in animal models to study the role of serotonin receptors in behavior.
  3. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting serotonergic systems.

Its diverse applications underscore its significance in advancing our understanding of neuropharmacology and developing novel treatments for psychiatric disorders.

Pharmacological Characterization of SB-265610 as a CXCR2 Antagonist

Allosteric Binding Mechanisms and Inverse Agonist Activity at CXCR2

SB-265610 (1-(2-bromo-phenyl)-3-(7-cyano-3H-benzotriazol-4-yl)-urea) is a nonpeptide small molecule that functions as a potent allosteric inverse agonist at the human C-X-C chemokine receptor type 2 (CXCR2). Equilibrium saturation binding studies demonstrate that SB-265610 depresses the maximal binding (Bmax) of the radiolabeled endogenous agonist [¹²⁵I]-interleukin-8 ([¹²⁵I]-IL-8) without altering its equilibrium dissociation constant (Kd). This reduction in Bmax (from 100% to 35% at 30 nM SB-265610) is characteristic of non-competitive, allosteric interactions [1] [2]. Crucially, kinetic binding assays confirm that this effect is not due to irreversible binding, as [³H]-SB-265610 dissociates completely from CXCR2 within 45 minutes [1].

As an inverse agonist, SB-265610 suppresses constitutive (basal) receptor activity. In [³⁵S]-GTPγS binding assays, it inhibits basal G protein activation in Chinese hamster ovary (CHO) cells expressing human CXCR2, reducing GTPγS binding by 40–60% at saturating concentrations (100 nM–1 µM). This indicates stabilization of the receptor’s inactive conformation [1] [4]. Operational modelling of functional data (IL-8-induced GTPγS binding or chemotaxis) further supports that SB-265610 fully prevents receptor activation upon binding, likely by interfering with G protein coupling [1] [6]. Site-directed mutagenesis studies localize its binding site to an intracellular allosteric pocket involving residues K320, Y314, and D84 in the C-terminal domain and intracellular loops of CXCR2 [4] [6].

Table 1: Allosteric Binding Profile of SB-265610 at CXCR2

ParameterEffect of SB-265610Experimental System
Bmax of [¹²⁵I]-IL-8↓ 65% at 30 nMCHO-CXCR2 membranes
Kd of [¹²⁵I]-IL-8No changeCHO-CXCR2 membranes
Basal [³⁵S]-GTPγS binding↓ 40–60%CHO-CXCR2 membranes
Dissociation half-life (t₁/₂)12.5 min (reversible binding)Isotopic dilution assays
Key binding residuesK320A, Y314A, D84N (affinity ↓)Mutagenesis studies

Selectivity Profiling Against CXCR1 and Other Chemokine Receptors

SB-265610 exhibits high selectivity for CXCR2 over the closely related receptor CXCR1, which shares 77% sequence homology. Functional assays in human neutrophils show that SB-265610 inhibits IL-8-induced calcium mobilization via CXCR2 with an IC₅₀ of 3.7 nM, while requiring concentrations >1,000-fold higher (IC₅₀ > 3 µM) to block CXCR1-mediated responses [3] [8]. This selectivity arises from divergent intracellular binding pockets: Mutagenesis of CXCR2-specific residues (e.g., K320A) reduces SB-265610 affinity by 10-fold but does not affect ligands targeting CXCR1’s orthosteric site [4] [6].

Beyond chemokine receptors, SB-265610 shows negligible activity (IC₅₀ > 10 µM) against a panel of 50+ GPCRs, ion channels, and kinases. It does not antagonize complement component 5a receptor (C5aR)–mediated calcium mobilization (IC₅₀ = 6.8 µM), confirming its specificity for CXCR2 in neutrophil signaling pathways [3] [8]. However, its ability to inhibit rat cytokine-induced neutrophil chemoattractant-1 (CINC-1) with similar potency (IC₅₀ = 3.4 nM) underscores cross-species reactivity for CXCR2 orthologs [3] [5].

Table 2: Selectivity Profile of SB-265610

TargetAssayIC₅₀/EC₅₀Selectivity Ratio (vs. CXCR2)
CXCR2CINC-1-induced Ca²⁺ flux3.4–3.7 nM1
CXCR1IL-8-induced Ca²⁺ flux>3 µM>800
C5aRC5a-induced Ca²⁺ flux6.8 µM>1,800
Other GPCRsRadioligand binding>10 µM>2,700

Competitive vs. Insurmountable Antagonism in IL-8-Driven Signaling

Despite early reports describing SB-265610 as competitive, mechanistic studies reveal insurmountable antagonism of IL-8-driven signaling. In radioligand binding experiments, IL-8 fails to displace [³H]-SB265610 from CXCR2, while SB-265610 non-competitively reduces [¹²⁵I]-IL-8 binding capacity [1] [6]. Functional assays confirm this: SB-265610 causes a rightward shift (indicating affinity reduction) and depression of maximal response (Emax) in concentration-response curves for IL-8 and growth-related oncogene α (GROα) [1] [2].

Fitting data to an operational allosteric ternary complex model yields a cooperativity factor (α) of 0, indicating that once bound, SB-265610 completely uncouples CXCR2 from G protein activation. This contrasts with competitive antagonists, which only shift agonist curves rightward without suppressing Emax [1] [6]. The insurmountable phenotype is consistent across signaling endpoints:

  • IL-8-stimulated [³⁵S]-GTPγS binding (Emax reduced by 70% at 100 nM SB-265610)
  • Chemotaxis of human neutrophils (Emax reduced by 85% at 1 µM)
  • Calcium mobilization (IC₅₀ = 3.7 nM) [1] [3]

Notably, GTP does not reverse SB-265610’s allosteric effects, confirming its action is independent of G protein coupling state [1].

Impact on Neutrophil Chemotaxis and Calcium Mobilization

SB-265610 potently inhibits downstream functional responses in neutrophils driven by CXCR2 activation. In vitro, it blocks rat CINC-1-induced chemotaxis with an IC₅₀ of 70 nM and calcium mobilization with an IC₅₀ of 3.7 nM [3] [8]. The compound also reverses the anti-apoptotic effects of CINC-1, reducing neutrophil survival to baseline levels (comparable to unstimulated cells) at 100 nM [3] [5].

In vivo, SB-265610 (2 mg/kg/day, i.p.) significantly attenuates neutrophil recruitment in inflammatory models:

  • Reduces Gr-1+CD11b+ cell infiltration into TGFβR2-deficient mammary adenocarcinomas by 60% [3]
  • Prevents hyperoxia-induced neutrophil accumulation in neonatal rat lungs [8]
  • Inhibits nitrogen mustard-induced cutaneous neutrophil migration in murine wound models [8]

The inhibition of calcium mobilization is pertussis toxin-sensitive, confirming dependence on Gαi/o proteins. SB-265610 blocks store-operated calcium entry (SOCE) by interfering with CXCR2-mediated stromal interaction molecule 1 (STIM1) activation, a key step in neutrophil degranulation and adhesion strengthening [7] [8].

Table 3: Functional Inhibition of Neutrophil Responses by SB-265610

Functional ResponseAgonistIC₅₀Experimental System
Calcium mobilizationCINC-13.7 nMRat neutrophils
IL-84.2 nMHuman neutrophils
Neutrophil chemotaxisCINC-170 nMBoyden chamber assay
GROα90 nMHuman neutrophil migration
Neutrophil recruitmentHyperoxiaN/AIn vivo (neonatal rat lung)
Anti-apoptotic effectCINC-1100 nMRat neutrophil survival assay

Properties

CAS Number

211096-49-0

Product Name

SB-265610

IUPAC Name

1-(2-bromophenyl)-3-(7-cyano-2H-benzotriazol-4-yl)urea

Molecular Formula

C14H9BrN6O

Molecular Weight

357.16 g/mol

InChI

InChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21)

InChI Key

SEDUMQWZEOMXSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br

Solubility

Soluble in DMSO

Synonyms

1-(2-bromophenyl)-3-(7-cyano-3H-benzotriazol-4-yl)urea
SB 265610
SB-265610
SB265610

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.